(S)-2-Methylvaleric Acid Ethyl Ester-d5
Description
Properties
Molecular Formula |
C₈H₁₁D₅O₂ |
|---|---|
Molecular Weight |
149.24 |
Synonyms |
(2S)-2-Methyl-pentanoic Acid Ethyl Ester-d5; (S)-2-Methyl-pentanoic Acid Ethyl Ester-d5; (+)-2-Methyl-valeric Acid Ethyl Ester-d5 |
Origin of Product |
United States |
Advanced Analytical Applications of S 2 Methylvaleric Acid Ethyl Ester D5
Role as an Internal Standard in Quantitative Mass Spectrometry
Stable Isotope Labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry for their ability to provide the highest degree of accuracy and precision. scispace.com (S)-2-Methylvaleric Acid Ethyl Ester-d5, as a deuterated analogue of the parent compound, is an ideal internal standard for quantitative assays. Its utility stems from the fact that it shares nearly identical chemical and physical properties with the non-labeled analyte, yet is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. scispace.com This allows it to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. nih.gov
This compound is suitable for use as an internal standard in both LC-MS and GC-MS methodologies. lumiprobe.com The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte. For volatile compounds like ethyl esters, GC-MS is a common and powerful technique. nih.gov In a typical GC-MS method, the deuterated standard is added to the sample before extraction. nih.gov Both the analyte and the standard are then extracted, derivatized if necessary, and injected into the gas chromatograph, where they are separated before entering the mass spectrometer for detection. nih.govjmchemsci.com
For less volatile or thermally labile compounds, LC-MS is the preferred method. nih.gov In LC-MS, separation occurs in a liquid phase on a chromatography column before the sample is introduced into the mass spectrometer's ion source. nih.gov The use of a deuterated internal standard like this compound is crucial in LC-MS to correct for variations in the electrospray ionization (ESI) process, which can be highly susceptible to matrix effects. researchgate.net Regardless of the platform, the mass spectrometer monitors specific mass transitions for both the analyte and the d5-labeled internal standard, a technique known as Multiple Reaction Monitoring (MRM) in tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity. lcms.cz
| Parameter | Typical GC-MS Setting | Typical LC-MS/MS Setting |
|---|---|---|
| Chromatography Column | Capillary column (e.g., EC-5, 250µm I.D.). amazonaws.com | Reversed-phase C18 column (e.g., 150 x 2.1 mm). nih.gov |
| Injection Mode | Split/Splitless Injection. amazonaws.com | Autosampler injection. nih.gov |
| Carrier/Mobile Phase | Helium gas. amazonaws.com | Gradient of water and organic solvent (e.g., acetonitrile). nih.gov |
| Ionization Mode | Electron Ionization (EI). amazonaws.com | Electrospray Ionization (ESI), positive or negative mode. researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan. amazonaws.com | Multiple Reaction Monitoring (MRM). lcms.cz |
Matrix effects are a significant challenge in quantitative analysis, especially in complex biological or environmental samples. nih.gov These effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govmyadlm.org The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. nih.govresearchgate.net
Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column at almost the same time. scispace.com Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement in the mass spectrometer's source. nih.gov While the absolute signal intensity of both compounds may fluctuate, the ratio of their signals remains constant. nih.gov This stable ratio allows for the accurate calculation of the analyte's concentration, effectively compensating for the variability introduced by the matrix. nih.govlcms.cz However, it is important to note that in rare cases of severe matrix effects, even deuterated standards may not fully compensate if there is a slight chromatographic separation between the analyte and the standard in a region of rapidly changing ion suppression. myadlm.org
In quantitative bioanalysis, accuracy and precision are paramount. This compound enhances both by correcting for procedural variations during sample handling and analysis. scispace.com A known, fixed amount of the deuterated internal standard is added to every sample, calibrator, and quality control sample at the beginning of the workflow. lcms.cz
A calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration in the calibration standards. researchgate.net When unknown samples are analyzed, their analyte/internal standard response ratios are used to calculate the concentration from this calibration curve. This ratiometric approach corrects for variations in extraction recovery, injection volume, and instrument response drift. scispace.com The use of a SIL internal standard significantly improves the precision of the assay compared to using a structural analogue. scispace.com This enhanced accuracy is critical in preclinical studies where precise quantification of metabolites or xenobiotics is required.
Applications in Chiral Analytical Separations
The precise separation and quantification of enantiomers are critical in fields ranging from pharmaceutical analysis to flavor and fragrance chemistry, where different stereoisomers can exhibit distinct biological activities or sensory properties. researchgate.netembrapa.br this compound serves a crucial and specialized role in this domain, primarily as a stable isotope-labeled internal standard (SIL-IS) for the enantioselective analysis of its non-deuterated counterpart, ethyl 2-methylvalerate.
Ethyl 2-methylvalerate is a chiral ester found in various fruits and beverages, contributing to their characteristic aroma profiles. nih.govthegoodscentscompany.com The two enantiomers, (R)- and (S)-ethyl 2-methylvalerate, may possess different odor characteristics and perception thresholds, making the determination of their individual concentrations and enantiomeric ratio essential for quality control and authenticity studies. researchgate.net However, accurately quantifying these volatile compounds in complex matrices like food or biological samples is challenging due to sample loss during preparation and matrix-induced signal suppression or enhancement in the analytical instrument. kcasbio.com
The use of a SIL-IS is the gold standard for overcoming these analytical hurdles, particularly in methods employing mass spectrometry (MS). kcasbio.comclearsynth.com this compound is an ideal internal standard for the chiral analysis of ethyl 2-methylvalerate for several key reasons:
Similar Physicochemical Properties: Being structurally identical to the analyte apart from the increased mass due to deuterium (B1214612) substitution, it behaves almost identically during sample extraction, derivatization, and chromatographic separation. This ensures that any sample loss or variation affecting the analyte also affects the internal standard to the same degree. kcasbio.com
Co-elution in Chiral Chromatography: When using a chiral stationary phase (CSP) in gas chromatography (GC), the deuterated (S)-enantiomer will co-elute with the non-deuterated (S)-enantiomer of the analyte. This simultaneous detection is crucial for correcting matrix effects at the specific retention time of the analyte. kcasbio.com
Clear Mass Spectrometric Distinction: Despite co-eluting, the d5-labeled standard is easily distinguished from the analyte by a mass spectrometer due to its higher mass (a 5 Dalton difference). This allows for independent and simultaneous measurement of both the analyte and the standard. clearsynth.com
A typical analytical workflow involves adding a precise amount of this compound to a sample before any preparation steps. The sample is then extracted and analyzed by a system like gas chromatography-mass spectrometry (GC-MS) equipped with a chiral column. The chiral column separates the (R)- and (S)-enantiomers of ethyl 2-methylvalerate, while the mass spectrometer detects and quantifies the characteristic mass fragments of both the analytes and the co-eluting deuterated standard. By comparing the ratio of the analyte signal to the known concentration of the internal standard, a highly accurate and precise concentration of each enantiomer can be determined. nih.govsci-hub.se
Table 1: Compound Properties for Chiral GC-MS Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragment (m/z) |
| (R)-Ethyl 2-methylvalerate | C₈H₁₆O₂ | 144.21 | 102, 74, 71, 43 |
| (S)-Ethyl 2-methylvalerate | C₈H₁₆O₂ | 144.21 | 102, 74, 71, 43 |
| This compound | C₈H₁₁D₅O₂ | 149.24 | 107, 79, 76, 43 |
| Data synthesized from publicly available spectral information. nih.gov |
Table 2: Representative Parameters for Chiral GC-MS Method
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., CYCLOSIL-B, 30 m x 0.25 mm x 0.25 µm) |
| Injection Mode | Split/Splitless (e.g., 20:1 split ratio) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 40 °C (1 min hold), ramp at 2 °C/min to 180 °C, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 250 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | Analyte: 102, 74; IS: 107, 79 |
| These parameters are representative and based on established methods for analyzing similar chiral compounds. nih.govresearchgate.net |
Applications in Fundamental Biochemical and Metabolic Research
Elucidation of Metabolic Pathways using Deuterium (B1214612) as a Tracer
Deuterium-labeled compounds are invaluable tracers for mapping metabolic pathways. The presence of the stable isotope allows researchers to follow the journey of a molecule through various biochemical transformations without altering its fundamental chemical properties.
(S)-2-Methylvaleric Acid Ethyl Ester-d5 is an ideal substrate for studying biotransformation in a variety of model systems, including microbial cultures, isolated enzymes, and cell lines. When introduced into these systems, the ester undergoes enzymatic hydrolysis to (S)-2-Methylvaleric Acid-d5 and ethanol. The deuterium label on the ethyl group can be traced to ethanol, while the labeled acid can be further metabolized.
For instance, in microbial cultures, the biotransformation of this ester can be monitored over time to understand the kinetics and substrate specificity of microbial esterases. A typical study might involve incubating the deuterated ester with a bacterial or yeast culture and analyzing the culture medium and cell extracts at different time points using techniques like gas chromatography-mass spectrometry (GC-MS). The appearance of deuterated metabolites provides direct evidence of the metabolic activity of the microorganisms.
Illustrative Data Table: Biotransformation of this compound in a Microbial Culture
| Time (hours) | This compound (µM) | (S)-2-Methylvaleric Acid-d5 (µM) | Ethanol-d5 (µM) |
| 0 | 100 | 0 | 0 |
| 2 | 78 | 22 | 22 |
| 4 | 55 | 45 | 45 |
| 8 | 23 | 77 | 77 |
| 12 | 5 | 95 | 95 |
| 24 | <1 | >99 | >99 |
This table illustrates a hypothetical time-course of the hydrolysis of this compound in a microbial culture expressing a high level of esterase activity.
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a biological system nih.gov. Deuterium-labeled substrates like this compound can be used to trace the flow of carbon atoms through central metabolic pathways. Following the hydrolysis of the ester, the resulting (S)-2-Methylvaleric Acid-d5 can enter cellular metabolism. As a branched-chain fatty acid, it can be a substrate for various enzymatic reactions, and its deuterated backbone can be incorporated into other molecules.
By analyzing the distribution of the deuterium label in downstream metabolites, researchers can quantify the contribution of the exogenous substrate to different metabolic pools. This information is crucial for understanding how cells utilize different carbon sources and how metabolic pathways are regulated under various physiological or pathological conditions.
Biological systems are inherently chiral, and enzymes often exhibit a high degree of stereoselectivity. The use of an enantiomerically pure deuterated compound like this compound allows for the precise study of enantioselective metabolic processes. For example, researchers can investigate whether specific enzymes preferentially metabolize the (S)-enantiomer over the (R)-enantiomer.
In a typical experiment, a racemic mixture of 2-methylvaleric acid ethyl ester containing the deuterated (S)-enantiomer could be administered to a biological system. The differential metabolism of the labeled (S)-enantiomer and the unlabeled (R)-enantiomer can be monitored. If the (S)-enantiomer is metabolized at a different rate than the (R)-enantiomer, it would provide clear evidence of enantioselective biotransformation. This is particularly important in pharmaceutical research, where the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
Identification of Novel Metabolites and Biochemical Intermediates through Deuterium Labeling
A significant challenge in metabolomics is the identification of unknown peaks in analytical profiles. Deuterium labeling is a powerful strategy to overcome this challenge. When this compound is introduced into a biological system, any newly formed metabolites derived from it will carry the deuterium label. This "isotopic signature" makes them readily distinguishable from the background of unlabeled endogenous metabolites in mass spectrometry analysis.
For example, if the resulting (S)-2-Methylvaleric Acid-d5 undergoes further oxidation or conjugation reactions, the resulting products will have a characteristic mass shift corresponding to the number of deuterium atoms. This allows for the confident identification of novel metabolites and the elucidation of previously unknown biochemical pathways.
Illustrative Data Table: Mass Spectrometric Identification of a Novel Hydroxylated Metabolite
| Compound | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Mass Shift (Δm/z) |
| (S)-2-Methylvaleric Acid | 116.08 | 121.11 | +5 |
| Putative Hydroxylated Metabolite | 132.08 | 137.11 | +5 |
This table illustrates how the consistent mass shift of +5 amu between the unlabeled and deuterated forms of the parent compound and a putative metabolite can confirm the metabolic relationship.
Studies on Enzymatic Reaction Mechanisms and Kinetic Isotope Effects (KIE)
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE) wikipedia.org. The magnitude of the KIE can provide valuable information about the rate-limiting step of an enzymatic reaction and the nature of the transition state.
In the case of this compound, the deuterium atoms are on the ethyl group. If the cleavage of a C-D bond on the ethyl group is involved in the rate-determining step of an enzymatic reaction, a primary KIE would be observed. For the hydrolysis of the ester, the C-H (or C-D) bonds of the ethyl group are not directly broken. However, a secondary KIE might be observed if there are changes in hybridization or steric environment at the deuterated positions during the enzymatic reaction.
By comparing the rate of enzymatic hydrolysis of the deuterated ester with its non-deuterated counterpart, researchers can probe the mechanism of the esterase enzyme. For instance, a significant KIE might suggest that the conformation of the ethyl group is important for substrate binding or catalysis. These studies contribute to a deeper understanding of enzyme function at a molecular level.
Illustrative Data Table: Hypothetical Kinetic Isotope Effect in the Enzymatic Hydrolysis of Ethyl Esters
| Substrate | Rate of Hydrolysis (µmol/min/mg protein) | kH/kD (KIE) |
| (S)-2-Methylvaleric Acid Ethyl Ester | 1.25 | \multirow{2}{*}{1.08} |
| This compound | 1.16 |
This table shows a hypothetical normal secondary kinetic isotope effect, where the deuterated substrate is metabolized slightly slower than its non-deuterated counterpart, providing insights into the enzymatic transition state.
Spectroscopic Characterization and Mechanistic Insights Via Deuterium Labeling
Mass Spectrometry (MS) for Isotopic Enrichment and Positional Analysis
Mass spectrometry measures the mass-to-charge ratio of ions, making it an ideal technique for analyzing isotopically labeled compounds. The introduction of deuterium (B1214612) atoms increases the molecular weight of a compound in a precise and predictable manner. For (S)-2-Methylvaleric Acid Ethyl Ester-d5, the molecular ion peak (M⁺) will appear at a mass 5 units higher than its non-deuterated counterpart, confirming the isotopic enrichment. musechem.com
Electron Ionization Mass Spectrometry (EI-MS) provides structural information by analyzing the fragmentation patterns of a molecule. The fragmentation of esters follows characteristic pathways, and deuterium labeling is a classic method used to confirm these fragmentation mechanisms. acs.orgwhitman.edu
For a typical ethyl ester, common fragmentation pathways include:
McLafferty Rearrangement: This is often a dominant fragmentation for esters with a sufficiently long acid chain. It involves the transfer of a γ-hydrogen from the acid chain to the carbonyl oxygen, followed by the elimination of a neutral alkene. whitman.edu The presence of deuterium on the ethyl group would not directly affect the mass of the charged fragment from this rearrangement.
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common. This can involve the loss of the alkoxy group (-OCD₂CD₃) or the alkyl group from the acid portion. chemistrynotmystery.com
Loss of the Alkoxy Radical: Loss of ·OCD₂CD₃ would produce the acylium ion [M-49]⁺ for the d5-ester, compared to [M-45]⁺ for the unlabeled ester.
Cleavage within the Alkoxy Group: Fragmentation can occur within the ethyl group itself.
By comparing the mass spectrum of this compound with that of its unlabeled analog, the location of the deuterium atoms in the fragment ions can be determined. acs.org For instance, any fragment containing the ethyl group will have its mass shifted by up to 5 units. This allows for the unambiguous assignment of fragmentation pathways and provides a detailed picture of the ion chemistry. acs.orgnih.gov
Table 2: Predicted Key Mass Spectral Fragments for Unlabeled vs. d5-Labeled Ethyl 2-Methylvalerate
| Fragment Ion | Unlabeled (C₈H₁₆O₂) nist.gov | d5-Labeled (C₈H₁₁D₅O₂) | Description |
|---|---|---|---|
| [M]⁺ | m/z 144 | m/z 149 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | m/z 99 | N/A | Loss of ethoxy radical (not containing deuterium) |
| [M - OCD₂CD₃]⁺ | N/A | m/z 100 | Loss of d5-ethoxy radical |
| [CH₃CH₂C(CH₃)C=O]⁺ | m/z 85 | m/z 85 | Acylium ion from cleavage of the ester oxygen bond |
| [M - CH₂CH₃]⁺ | m/z 115 | m/z 115 | Loss of ethyl group from the valerate (B167501) chain |
| [COOCH₂CH₃]⁺ | m/z 73 | N/A | Fragment containing the unlabeled ethyl ester group |
| [COOCD₂CD₃]⁺ | N/A | m/z 78 | Fragment containing the d5-labeled ethyl ester group |
| McLafferty Fragment | m/z 88 | m/z 88 | Resulting from rearrangement in the acid chain; ethyl group is lost. whitman.edu |
Note: The fragmentation of 2-methyl substituted esters can be complex, and other pathways may also be significant.
Quantitative Analysis of Isotope Distribution (Isotopomer Analysis)
Isotopomer analysis of deuterated compounds is crucial for understanding the distribution of isotopes within a molecule. This is particularly important in mechanistic studies and in quantitative assays using isotope dilution methods. Mass spectrometry (MS) is a primary technique for this analysis, as it separates ions based on their mass-to-charge ratio.
The fragmentation of esters in mass spectrometry often involves characteristic cleavage patterns. For instance, α-cleavage next to the carbonyl group and McLafferty rearrangement are common fragmentation pathways. libretexts.orgwhitman.edu The masses of the resulting fragment ions will be affected by the presence of deuterium, allowing for the quantification of different isotopomers in a sample.
A hypothetical analysis of a sample of this compound might reveal the presence of not only the fully deuterated d5 species but also d4, d3, and other isotopomers, resulting from incomplete deuteration during synthesis. The relative abundances of these isotopomers can be determined from the intensities of their corresponding peaks in the mass spectrum.
Table 1: Hypothetical Isotopomer Distribution for a Sample of this compound based on a Model Study of Deuterated Esters
| Isotopomer | Molecular Formula | Molecular Weight ( g/mol ) | Relative Abundance (%) |
| d5 (Parent) | C8H11D5O2 | 149.24 | 95.0 |
| d4 | C8H12D4O2 | 148.23 | 3.5 |
| d3 | C8H13D3O2 | 147.23 | 1.0 |
| d2 | C8H14D2O2 | 146.22 | 0.3 |
| d1 | C8H15DO2 | 145.22 | 0.1 |
| d0 (Unlabeled) | C8H16O2 | 144.21 | 0.1 |
This table is a hypothetical representation based on the principles of isotopomer analysis and is not derived from experimental data for this compound.
Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Shifts and Molecular Dynamics in Research
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for investigating molecular structure and dynamics. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is heavier than hydrogen, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than their C-H counterparts. cchmc.org
These deuterium-induced shifts are invaluable for assigning vibrational modes and studying molecular dynamics. By comparing the IR or Raman spectrum of a deuterated compound with its non-deuterated analog, specific vibrational bands can be confidently assigned to particular functional groups. This is particularly useful in complex molecules with many overlapping vibrational modes.
While specific IR and Raman data for this compound are not available in the public domain, a study on the infrared spectra of a series of deuterated ethyl acetates provides an excellent illustration of the expected shifts. cdnsciencepub.com For instance, the C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region are shifted to approximately 2000-2250 cm⁻¹ for C-D stretching vibrations. cdnsciencepub.com Similarly, bending vibrations also exhibit significant shifts to lower wavenumbers.
These shifts can be used to probe subtle aspects of molecular structure and intermolecular interactions. For example, changes in the vibrational frequencies upon deuteration can provide information about hydrogen bonding and solvent effects. nih.gov
Table 2: Representative Deuterium-Induced Vibrational Frequency Shifts for Ethyl Esters (Based on Ethyl Acetate (B1210297) Data)
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Corresponding C-D Frequency (cm⁻¹) |
| Asymmetric CH₃ Stretch | ~2980 | ~2230 |
| Symmetric CH₃ Stretch | ~2940 | ~2120 |
| CH₂ Scissoring | ~1470 | ~1050 |
| CH₃ Umbrella Bend | ~1375 | ~1030 |
| C=O Stretch | ~1740 | ~1735 (minor shift) |
This table is based on data for deuterated ethyl acetate and serves as a representative example of the expected shifts for this compound. cdnsciencepub.com
Future Directions and Emerging Research Opportunities for Chiral Deuterated Esters
Integration of Deuterium (B1214612) Labeling with Advanced Analytical Platforms
The unique physical properties of deuterium-labeled compounds, such as their altered mass and nuclear spin characteristics, make them ideal for analysis with advanced spectroscopic and spectrometric techniques. nih.govclearsynth.com The integration of deuteration with these platforms provides unprecedented insight into molecular structure, dynamics, and metabolism. acs.orgnih.gov
Mass Spectrometry (MS): Mass spectrometry is fundamental for quantifying deuterium incorporation and is widely used with internal standards labeled with stable isotopes. acs.orgthalesnano.com High-resolution mass spectrometry can distinguish between isotopes like ¹³C and ²H based on their mass defects, allowing for precise analysis of labeling patterns in complex biological samples, such as proteins hydrolyzed into their constituent amino acids. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location and stereochemistry of deuterium atoms within a molecule. thalesnano.comornl.gov Proton-decoupled deuterium NMR spectroscopy is particularly useful for analyzing chiral esters. researchgate.netscispace.com By converting a chiral carboxylic acid into a deuterated benzyl (B1604629) ester, for example, the resulting NMR spectrum in a chiral liquid crystalline solvent can be used to distinguish between enantiomers, even when the deuterium label is distant from the stereogenic center. researchgate.netscispace.com This method avoids the risk of kinetic resolution that can occur during derivatization. researchgate.net
Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique offers exceptionally high spectral resolution, enabling the direct analysis of complex mixtures of isotopologues without significant spectral overlap. rsc.orgnih.gov MRR can provide highly accurate measurements of site-specific deuteration levels and enantiopurity, making it a valuable tool for validating and optimizing deuteration chemistry. rsc.organsto.gov.au The spectral pattern for each isotopic variant can be predicted with high accuracy from quantum chemistry calculations, facilitating library-free identification. nih.gov
| Analytical Platform | Information Provided | Example Application | Citations |
| Mass Spectrometry (MS) | Quantification of deuterium incorporation; metabolic tracing. | Analyzing D₂O-labeled proteins to measure turnover kinetics. | acs.orgthalesnano.comnih.gov |
| NMR Spectroscopy | Site-specific location and stereochemistry of deuterium. | Analyzing deuterated benzyl esters in chiral liquid crystals to determine enantiomeric excess. | researchgate.netscispace.comnih.gov |
| MRR Spectroscopy | Unambiguous identification of isotopologues; enantiopurity. | Validating enantiopurity and deuterium distribution in microbially deuterated products. | rsc.organsto.gov.aunih.gov |
Expansion of Research Applications in Chemical Biology and Material Science (excluding human-centric medical applications)
While the impact of deuteration on pharmacokinetics is well-known, chiral deuterated esters and related molecules are finding expanding roles in fundamental chemical biology and material science. acs.orgnih.gov
Chemical Biology: In chemical biology, deuterium labels serve as non-invasive probes to investigate biological processes and reaction mechanisms. nih.govnih.gov
Probing Metabolism and Biosynthesis: Deuterated compounds are invaluable tools for tracing metabolic pathways. clearsynth.comthalesnano.com For instance, heavy water (D₂O) labeling can be used to study the turnover kinetics of entire proteomes in cell culture by tracing deuterium incorporation into newly synthesized non-essential amino acids. nih.gov This allows for a dynamic view of protein synthesis and degradation without the use of inhibitors or specialized media. nih.gov
Investigating Reaction Mechanisms: The deuterium kinetic isotope effect (DKIE), where a C-D bond cleaves more slowly than a C-H bond, is a classic tool for elucidating reaction mechanisms. nih.govacs.org This principle is applied to study enzymatic reactions and chemical transformations in detail. nih.govacs.org
Material Science: The substitution of hydrogen with deuterium can significantly alter the physical properties of materials, leading to enhanced performance and new functionalities. ornl.govdtic.mil
Polymer Science: The history of deuteration and polymer science are closely linked. ornl.gov Deuterated polymers exhibit different neutron scattering lengths compared to their protiated counterparts, making neutron scattering a powerful technique for investigating polymer structure and dynamics. ornl.gov Furthermore, deuteration can improve the oxidative and thermal stability of polymers and their lubricant base stocks, suggesting applications where resistance to degradation is critical. dtic.mil
Organic Electronics: Taking advantage of the kinetic isotope effect, deuteration has been shown to improve the properties of organic light-emitting diodes (OLEDs) and fluorophores. acs.org By replacing hydrogen with deuterium at specific sites, it is possible to suppress non-radiative decay pathways, thereby enhancing the efficiency and lifetime of these devices.
Semiconductor Processing: Deuterated materials are being used to improve the performance and reliability of semiconductor devices. google.com Using deuterated analogs of common reactants, such as deuterium oxide (D₂O) or deuterated silane (B1218182) (SiD₄), during film formation can reduce the deleterious effects of hydrogen, which can compromise device integrity. google.com Sealing a device with a deuterium-containing barrier layer can also inhibit the migration of hydrogen and enhance device longevity. google.com
Computational Chemistry Approaches for Predicting Deuteration Outcomes and Spectroscopic Properties
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of deuterated molecules. jstar-research.com By modeling molecular structures and reaction pathways, researchers can gain insights that guide experimental design and rationalize observations. jstar-research.comnih.gov
Predicting Reaction Selectivity: Density Functional Theory (DFT) calculations are widely used to predict the outcome of catalytic HIE reactions. nih.gov For iridium-catalyzed deuteration, computational models can calculate the relative free energies of catalyst coordination to different directing groups on a substrate. nih.gov This allows for the prediction of the major deuteration site in complex molecules containing multiple potential directing groups, which is crucial for planning synthetic routes. nih.gov In some cases, these predictions have shown strong agreement with experimental results. nih.gov
Modeling Reaction Mechanisms and Barriers: Computational studies can elucidate reaction mechanisms by mapping potential energy surfaces and identifying transition states. Recent theoretical work on the reaction between HeH⁺ and deuterium atoms corrected a long-standing misconception caused by an artifact in the potential energy surface, showing that the reaction remains fast at low temperatures, which has implications for models of primordial chemistry. aanda.org
Predicting Spectroscopic Properties: Quantum chemistry is highly effective at predicting the spectroscopic properties of isotopologues. nih.gov For techniques like Molecular Rotational Resonance (MRR), the rotational spectrum for a specific deuterated variant can be predicted with high accuracy from a calculated equilibrium geometry. nih.govnih.gov This predictive power is essential for identifying different isotopologues in a mixture without needing to synthesize each one as a standard. nih.gov Similarly, computational methods can predict how deuteration will affect infrared spectra, which is critical for analyzing deuterated molecules. researchgate.net
| Computational Approach | Application | Insights Gained | Citations |
| Density Functional Theory (DFT) | Predicting regioselectivity in HIE reactions. | Ranking of directing group efficacy; prediction of major deuteration product. | nih.gov |
| Potential Energy Surface (PES) Mapping | Elucidating reaction mechanisms and kinetics. | Identification of reaction barriers (or lack thereof); calculation of rate coefficients. | aanda.org |
| Quantum Chemistry Calculations | Predicting spectroscopic data (NMR, IR, MRR). | Accurate prediction of rotational constants and spectral patterns for isotopologues. | nih.govnih.govresearchgate.net |
Q & A
Q. What are the optimal synthetic routes for (S)-2-Methylvaleric Acid Ethyl Ester-d5, and how does deuteration impact yield and purity?
The synthesis involves esterification of (S)-2-methylvaleric acid with deuterated ethanol (C₂D₅OD) under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include maintaining anhydrous conditions to prevent hydrolysis and optimizing reaction time (typically 6–12 hrs at 60–80°C). Yields ≥95% are achievable with stoichiometric excess of deuterated ethanol . Purity (>98%) is confirmed via GC-MS or NMR, with deuteration efficiency monitored by isotopic peak distribution in mass spectra .
Q. Which analytical methods are most reliable for characterizing enantiomeric purity and isotopic labeling of this compound?
- Chiral GC or HPLC : Use β-cyclodextrin-based columns to resolve (S)- and (R)-enantiomers, with retention time differences of 1.5–2.0 minutes .
- NMR : Compare ¹H and ²H spectra to confirm deuterium incorporation at the ethyl ester group (C₂D₅ signal at δ 1.2–1.4 ppm absence in ¹H NMR) .
- High-resolution MS : Isotopic abundance analysis (e.g., d5 vs. d0) using [M+H]+ or [M+Na]+ ions to verify ≥98% deuteration .
Q. How is this compound applied in metabolic pathway studies?
The compound serves as a stable isotope tracer in lipid metabolism research. For example, in rodent models, oral administration (10–50 mg/kg) allows tracking via LC-MS/MS to quantify deuterated metabolites (e.g., 2-methylvaleric acid-d5) in plasma and liver homogenates. Isotopic labeling minimizes background interference from endogenous analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for deuterated esters like this compound?
Discrepancies in half-life (t½) or bioavailability often arise from:
- Deuterium isotope effects : Altered enzyme binding (e.g., esterases) due to C-D vs. C-H bonds, requiring comparative studies with non-deuterated analogs .
- Matrix effects : Plasma protein binding differences in species (e.g., rat vs. human) necessitate species-specific calibration curves in LC-MS/MS assays . Mitigation strategies include parallel in vitro (microsomal stability assays) and in vivo studies to isolate isotopic vs. metabolic variables .
Q. What regulatory considerations apply when using this compound in animal feed additive studies?
Under EU Regulation 2017/54, 2-methylvaleric acid derivatives are authorized feed additives. However, deuterated analogs require:
- Toxicity profiling : Acute oral LD₅₀ >2000 mg/kg in rodents (OECD 423 guidelines).
- Environmental impact assessment : Biodegradability testing (OECD 301B) to confirm non-persistence in soil/water .
Q. What experimental designs are recommended to assess isotopic interference in deuterated ester assays?
- Control groups : Include non-deuterated (S)-2-Methylvaleric Acid Ethyl Ester to quantify background signals.
- Cross-validation : Compare data from GC-MS (isotope-selective) vs. fluorescence detection (structure-selective) to identify false positives .
- Isotope dilution analysis : Spike known concentrations of d5/d0 standards into biological matrices to calculate recovery rates (target: 85–115%) .
Q. How does the stability of this compound vary under different storage conditions?
Stability data (accelerated testing at 40°C/75% RH):
Methodological Challenges and Solutions
Q. How to validate analytical methods for quantifying trace deuterated metabolites in complex matrices?
- Column selection : Use C18 UPLC columns with 1.7 µm particles for baseline separation of 2-methylvaleric acid-d5 (RT: 8.2 min) from endogenous lipids.
- Ion suppression testing : Post-column infusion of deuterated analytes during LC-MS/MS to identify matrix interference zones .
- Calibration standards : Prepare in matched matrix (e.g., rat plasma) with deuterated internal standards (e.g., heptadecanoic acid-d33) to correct for extraction efficiency .
Q. What strategies improve enantiomeric purity in large-scale synthesis of this compound?
Q. How to design isotope tracing experiments to map metabolic flux in lipid biosynthesis pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
